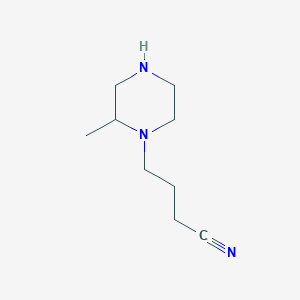![molecular formula C13H17F3N2 B6332246 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240570-83-5](/img/structure/B6332246.png)
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is a derivative of Trifluoromethylphenylpiperazine (TFMPP), a recreational drug of the phenylpiperazine chemical class . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is similar to that of TFMPP, with the addition of a methyl group. The IUPAC name for TFMPP is 1-[3-(trifluoromethyl)phenyl]piperazine . The molecular formula for TFMPP is C11H13F3N2 .Scientific Research Applications
Chemical Synthesis
This compound, with the CAS number 55513-16-1 , is used in chemical synthesis as an intermediate. Its molecular structure allows for various reactions, particularly in the synthesis of complex organic molecules. It’s often utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethyl group into other compounds .
Pharmacological Research
The trifluoromethyl group in this compound is known to enhance the pharmacological properties of drugs. It can increase the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable moiety in drug design and development .
Material Science
In material science, this compound’s derivatives can be used to modify surface properties, such as hydrophobicity, which is crucial in creating specialized coatings and materials with unique characteristics .
Antifungal and Antibacterial Applications
The presence of the trifluoromethyl group has been shown to improve the antifungal and antibacterial activities of compounds. This makes it a potential candidate for developing new antimicrobial agents that can be used in various medical and agricultural applications .
Pesticide Development
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine: is used in the development of pesticides. Its structural components are integral in the synthesis of compounds like Trifloxystrobin, which is an effective pest control agent used in agriculture .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference material or a standard in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .
Neuroscience Research
Due to its piperazine core, this compound may interact with neural receptors and can be used in neuroscience research to study neural pathways and the effects of various psychoactive substances .
Environmental Science
Lastly, in environmental science, the compound’s derivatives could be used to study the environmental impact of fluorinated compounds, which are known for their persistence and potential bioaccumulation .
Mechanism of Action
Target of Action
It is structurally similar to trifluoromethylphenylpiperazine (tfmpp), which has affinity for the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 2a, and 5-ht 2c receptors . These receptors are part of the serotonin system, which plays a key role in mood regulation and could potentially be the target of this compound.
Mode of Action
Tfmpp, a structurally similar compound, functions as a full agonist at all sites except the 5-ht 2a receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT (serotonin transporter) and evokes the release of serotonin .
properties
IUPAC Name |
2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMPXCYJKCNVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

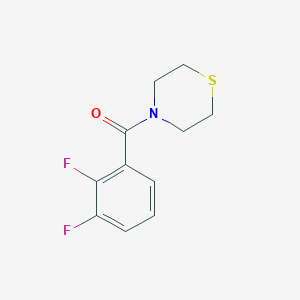
![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)
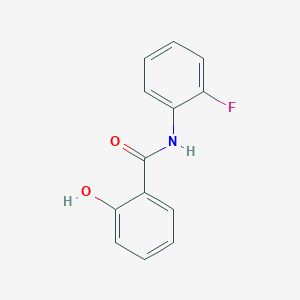
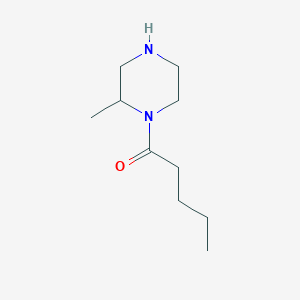

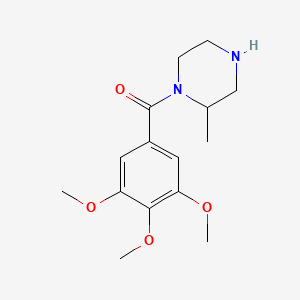
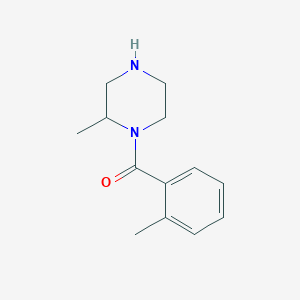
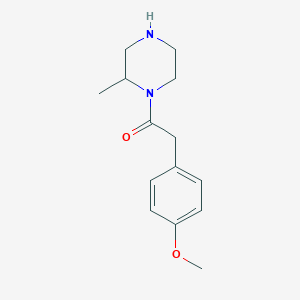
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
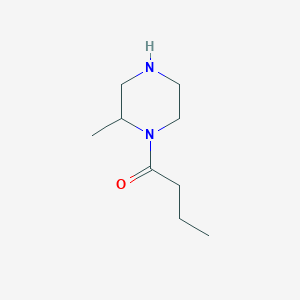

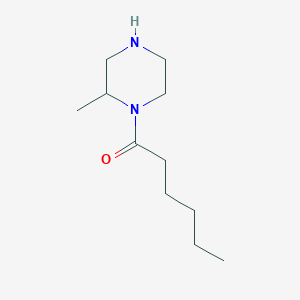
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
